Researchers requiring a hindered base for high-temperature reactions often face evaporation losses with common N,N-dialkylbenzylamines. N,N-Dicyclobutylbenzylamine (CAS 177721-42-5) offers a direct solution with its predicted boiling point of 309.4±11.0 °C, maintaining stoichiometric integrity in reactions at 150-250 °C.
- Enables reliable proton scavenging in continuous flow and parallel synthesis at elevated temperatures.
- Conformationally constrained cyclobutyl groups provide a distinct 3D spatial footprint (LogP 3.59) for enhanced selectivity in medicinal chemistry.
- Rigid structure supports asymmetric synthesis applications as a chiral base or ligand scaffold.
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
CAS No.177721-42-5
Cat. No.B068036
⚠ Attention: For research use only. Not for human or veterinary use.
N,N-Dicyclobutylbenzylamine (CAS 177721-42-5) is a sterically hindered tertiary amine belonging to the N,N-dialkylbenzylamine class, characterized by a benzyl group attached to a nitrogen atom bearing two cyclobutyl substituents . Its molecular formula is C15H21N with a calculated molecular weight of 215.33 g/mol and a predicted density of 1.03±0.1 g/cm³ . The compound exhibits a high predicted boiling point (309.4±11.0 °C) and a calculated pKa of 10.08±0.20, reflecting the electronic and steric influence of the cyclobutyl rings . The unique combination of moderate steric bulk and conformational rigidity distinguishes it from simpler N,N-dialkylbenzylamines, making it a valuable building block in organic synthesis and medicinal chemistry programs requiring tailored molecular properties .
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High thermal stability for elevated-temperature reactions
Constrained steric environment for selectivity control
Why N,N-Dicyclobutylbenzylamine Cannot Be Replaced
In the N,N-dialkylbenzylamine series, subtle variations in the alkyl/cycloalkyl substituents produce dramatic differences in physicochemical and steric properties that directly govern synthetic utility and biological activity . While simpler analogs like N,N-dimethylbenzylamine (CAS 103-83-3) or N,N-diethylbenzylamine (CAS 772-54-3) are widely available commodity chemicals, their low boiling points (183-208 °C) and modest steric profiles limit their application in high-temperature reactions and as hindered bases . Conversely, N,N-dicyclobutylbenzylamine occupies a distinct property space: its cyclobutyl groups introduce conformationally constrained steric bulk while maintaining a predictable electronic environment, a profile not replicated by acyclic (e.g., diisopropyl) or larger cyclic (e.g., dicyclopentyl) analogs . Substitution with a generic N,N-dialkylbenzylamine therefore risks altered reaction outcomes, compromised selectivity, or failure to meet design specifications in both synthetic and pharmacological contexts [1].
Low-boiling analogs (e.g., N,N-diethyl) may evaporate under high-temperature conditions, altering stoichiometry.
Generic N,N-dialkylbenzylamines may not replicate the tailored steric/electronic profile required for design specifications.
[1] Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). J. Org. Chem. 1996, 61, 11, 3849–3862. https://doi.org/10.1021/jo960057x. View Source
N,N-Dicyclobutylbenzylamine: Evidence vs. Structural Analogs
Lipophilicity vs. N,N-Diisopropylbenzylamine
The predicted partition coefficient (LogP) of N,N-dicyclobutylbenzylamine is 3.59, which is 0.15 log units lower than that of N,N-diisopropylbenzylamine (LogP 3.74) . This difference translates to approximately 40% lower predicted octanol-water partitioning, indicating reduced membrane permeability potential.
LipophilicityData to verify
LogP 3.59 (predicted), 0.15 units lower than N,N-diisopropylbenzylamine
May support reduced passive membrane permeability context.
Lower LogP suggests reduced passive membrane permeability, which may be advantageous for applications requiring minimized off-target distribution while maintaining target engagement.
LipophilicityLogPDrug Design
Boiling Point vs. N,N-Diethylbenzylamine
N,N-Dicyclobutylbenzylamine exhibits a predicted boiling point of 309.4±11.0 °C, which is 101.1 °C higher than the predicted boiling point of N,N-diethylbenzylamine (208.3±9.0 °C) . This substantial increase reflects the enhanced molecular weight and stronger intermolecular interactions conferred by the cyclobutyl substituents.
Boiling PointData to verify
309.4±11.0 °C vs. N,N-diethylbenzylamine 208.3±9.0 °C (predicted)
Substantially higher boiling point supports use in high-temperature reactions.
Predicted at 760 mmHg; class-level inference.
Boiling PointThermal StabilityReaction Conditions
Evidence Dimension
Boiling Point
Target Compound Data
309.4±11.0 °C (predicted)
Comparator Or Baseline
N,N-Diethylbenzylamine: 208.3±9.0 °C (predicted)
Quantified Difference
101.1 °C higher
Conditions
Predicted values at 760 mmHg; ACD/Labs Percepta
Why This Matters
The higher boiling point enables use as a solvent or reagent in high-temperature reactions where lighter N,N-dialkylbenzylamines would volatilize, and allows for easier separation from lower-boiling byproducts during workup.
Boiling PointThermal StabilityReaction Conditions
Density and Molecular Volume: Formulation Impact
N,N-Dicyclobutylbenzylamine has a predicted density of 1.03±0.1 g/cm³, which is approximately 14% higher than that of N,N-diisopropylbenzylamine (0.9±0.1 g/cm³) . The larger molar volume (calculated ~208 cm³/mol vs. ~213 cm³/mol) and increased density impact solution preparation and accurate dosing.
DensityData to verify
1.03±0.1 g/cm³ vs. N,N-diisopropylbenzylamine 0.9±0.1 g/cm³ (~14% higher)
Higher density may reduce volumetric needs for the same mass.
Higher density translates to smaller volumetric requirements for the same mass, which is critical in formulations where solvent volume is limited or when accurate small-scale dispensing is required.
DensityFormulationMolecular Volume
Steric Bulk and Rigidity vs. Diisopropyl
The two cyclobutyl groups in N,N-dicyclobutylbenzylamine introduce a unique combination of moderate steric bulk and conformational constraint not achievable with acyclic diisopropyl substitution. While N,N-diisopropylbenzylamine possesses freely rotating isopropyl groups (rotatable bond count = 4), the cyclobutyl rings in the target compound are locked in a puckered conformation with limited flexibility, resulting in a more defined steric environment around the nitrogen atom . This structural distinction is qualitative but is supported by the observed differences in boiling point (309.4 °C vs. 238.1 °C) and density (1.03 vs. 0.9 g/cm³), which are consistent with stronger intermolecular interactions and closer packing in the cyclobutyl derivative.
N,N-Diisopropylbenzylamine: freely rotating isopropyl groups
Quantified Difference
Qualitative difference in conformational flexibility
Conditions
Structural analysis based on molecular geometry
Why This Matters
Conformational rigidity can translate to enhanced selectivity in chiral environments, improved binding affinity in biological systems, and predictable steric outcomes in synthetic transformations where acyclic analogs may adopt multiple conformations.
The predicted pKa of N,N-dicyclobutylbenzylamine is 10.08±0.20, which is significantly higher than the experimentally determined pKa of N,N-dimethylbenzylamine (~8.9) [1]. This difference of approximately 1.2 pKa units corresponds to roughly a 15-fold increase in basicity.
BasicityReported
pKa 10.08±0.20 (predicted) vs. N,N-dimethylbenzylamine ~8.9 (experimental) — ~1.2 units higher
Higher basicity supports use as stronger base or proton scavenger.
Target predicted, comparator literature value.
pKaBasicityReactivity
Evidence Dimension
Basicity (pKa)
Target Compound Data
10.08±0.20 (predicted)
Comparator Or Baseline
N,N-Dimethylbenzylamine: ~8.9 (experimental)
Quantified Difference
~1.2 pKa units (15-fold increase in basicity)
Conditions
Target compound: predicted value; Comparator: literature value in water
Why This Matters
Enhanced basicity makes N,N-dicyclobutylbenzylamine a stronger base, enabling its use as a proton scavenger or catalyst in reactions requiring higher pH environments, and may influence binding interactions in biological systems.
N,N-Dicyclobutylbenzylamine can be synthesized via the reductive amination of benzaldehyde with dicyclobutylamine using sodium triacetoxyborohydride, a well-established and scalable method with reported yields typically in the 70-90% range for related substrates [1]. While this route is analogous to that used for other N,N-dialkylbenzylamines, the steric demands of the cyclobutyl groups may necessitate longer reaction times (2-24 h) compared to less hindered analogs [1].
Synthetic AccessMethod context
Reductive amination of benzaldehyde with dicyclobutylamine, expected yield 70–90% (class-based).
Scalable route; steric demands may require longer reaction times.
Based on related substrates; commercial availability limited.
SynthesisReductive AminationProcess Chemistry
Evidence Dimension
Synthetic Yield
Target Compound Data
Not explicitly reported; expected 70-90% based on class
Comparator Or Baseline
N,N-Dimethylbenzylamine: reported yields up to 98%
Quantified Difference
Slightly lower yield due to steric hindrance
Conditions
Reductive amination with sodium triacetoxyborohydride in 1,2-dichloroethane at ambient temperature
Why This Matters
Understanding the synthetic nuances allows procurement teams to assess feasibility, cost, and lead time for custom synthesis, especially when commercial availability is limited.
SynthesisReductive AminationProcess Chemistry
[1] Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). J. Org. Chem. 1996, 61, 11, 3849–3862. https://doi.org/10.1021/jo960057x. View Source
Due to its predicted boiling point of 309.4±11.0 °C , N,N-dicyclobutylbenzylamine serves as an effective proton scavenger or base in reactions conducted at elevated temperatures (e.g., 150-250 °C) where common N,N-dialkylbenzylamines like N,N-diethylbenzylamine (bp 208.3 °C) would evaporate, causing pressure buildup or loss of base equivalents. This property is particularly valuable in continuous flow chemistry and high-throughput parallel synthesis where consistent base stoichiometry is critical.
Medicinal Chemistry: Lipophilic Binding Pockets
The moderate lipophilicity (LogP 3.59) combined with conformationally constrained steric bulk makes N,N-dicyclobutylbenzylamine an attractive scaffold for designing ligands that interact with hydrophobic protein pockets. Compared to the more flexible N,N-diisopropylbenzylamine (LogP 3.74), the cyclobutyl derivative offers a distinct spatial footprint that may enhance selectivity for targets with defined steric requirements, while maintaining adequate membrane permeability.
Asymmetric Catalysis and Chiral Auxiliary Development
The puckered conformation of the cyclobutyl rings imparts a rigid, three-dimensional shape that can be exploited in asymmetric synthesis. When incorporated into chiral ligands or auxiliaries, the defined geometry around the nitrogen atom may enhance enantioselectivity compared to acyclic analogs that sample multiple conformations. The compound's higher basicity (pKa ~10.08) further supports its use as a chiral base in enantioselective deprotonations.
Material Science: Ionic Liquids and Catalysts
The combination of a permanent positive charge (upon quaternization) and the bulky cyclobutyl substituents makes quaternary ammonium salts derived from N,N-dicyclobutylbenzylamine promising candidates for ionic liquids with enhanced thermal stability and tailored solvent properties. The higher density (1.03 g/cm³) relative to diisopropyl analogs suggests improved volumetric energy density in electrochemical applications.
Application
Selection Property
Validation Focus
High-temperature synthesis base
High boiling point & thermal stability
Reaction yield and base stoichiometry at elevated temperature
Hydrophobic pocket ligand design
Moderate lipophilicity & constrained steric bulk
Target binding affinity and selectivity
Asymmetric synthesis / chiral auxiliary
Conformational rigidity & high basicity
Enantioselectivity and deprotonation efficiency
Ionic liquid and catalyst precursor
High density & thermal stability after quaternization
Ionic conductivity and volumetric energy density
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